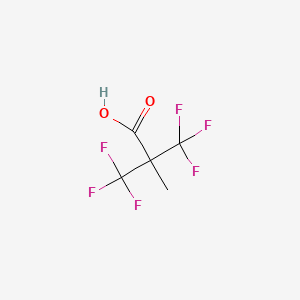

2,2-Bis(trifluoromethyl)propionic acid

Description

Structural Isomerism

The molecule exhibits no positional isomers due to the fixed positions of the trifluoromethyl and methyl groups on the α-carbon. However, stereoisomerism is theoretically possible if chirality arises from substituent arrangement. In practice, the symmetric substitution pattern (two identical -CF₃ groups) results in a meso compound , rendering the molecule achiral.

Conformational Analysis

The steric bulk of the trifluoromethyl groups imposes significant constraints on molecular conformation:

- Eclipsed vs. Staggered Configurations : The central carbon’s tetrahedral geometry forces the -CF₃ groups into a staggered arrangement to minimize steric hindrance.

- Carboxylic Acid Group Orientation : The -COOH group adopts a planar configuration due to resonance stabilization, with the hydroxyl hydrogen oriented away from the -CF₃ groups.

Computational studies using density functional theory (DFT) suggest that the lowest-energy conformation features a dihedral angle of 112° between the carboxylic acid group and the adjacent -CF₃ substituent.

Comparative Analysis with Related Fluorinated Propionic Acid Derivatives

Key Structural and Electronic Differences

Functional Implications

- Acidity : The electron-withdrawing -CF₃ groups enhance acidity compared to non-fluorinated analogs. For example, this compound (pKa ~1.5) is 10³ times more acidic than pivalic acid (pKa 5.0).

- Thermal Stability : The compound decomposes at >200°C , whereas hexafluoroisobutyric acid remains stable up to 250°C due to stronger C-F bonds.

- Reactivity : The steric shielding of the α-carbon limits nucleophilic substitution reactions, a contrast to 3,3,3-trifluoropropionic acid, which undergoes facile decarboxylation.

Properties

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-3(2(12)13,4(6,7)8)5(9,10)11/h1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUKKVROQZMVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371190 | |

| Record name | 2,2-bis(Trifluoromethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45048-36-0 | |

| Record name | 2,2-bis(Trifluoromethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Fluoroanhydride Intermediate

One of the classical approaches to synthesize 2,2-bis(trifluoromethyl)propionic acid involves the use of fluoroanhydride intermediates. The method typically starts from 2-trifluoromethyl-3,3,3-trifluoropropionic acid, which is converted into the corresponding fluoroanhydride. This fluoroanhydride is then subjected to hydrolysis or reaction with aqueous potassium hydroxide to yield the target acid.

- Preparation of fluoroanhydride (III) from 1,1,2-trifluoro-2-chloroethyldiamine and crystalline acid.

- Mixing fluoroanhydride with triethylamine under cooling.

- Holding the mixture in a steel autoclave at room temperature.

- Addition of methyl iodide to form fluoroanhydride of bis(trifluoromethyl)propionic acid.

- Hydrolysis with aqueous KOH to obtain this compound.

This method requires careful control of reaction conditions and results in hydroscopic acid, often isolated as an aniline salt due to its hygroscopic nature. The process involves fractionation and rectification to purify the acid, with boiling points of intermediate fractions around 31–47 °C reported.

| Step | Conditions | Notes |

|---|---|---|

| Fluoroanhydride formation | Mixing with triethylamine, cooling | Requires autoclave at room temperature |

| Methyl iodide addition | After 1 day at room temperature | Forms fluoroanhydride intermediate |

| Hydrolysis with KOH | Aqueous solution, several days | Produces hydroscopic acid |

| Purification | Fractional distillation | Boiling points 31–47 °C |

This method is well-documented and provides a route from trifluoromethyl precursors to the desired acid, though it involves multiple steps and intermediate isolation.

Industrial-Scale Preparation and Purification

Patents and industrial reports highlight processes optimized for scale-up, focusing on yield, purity, and cost-effectiveness. For example, one patent describes the synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acids, which are structurally related to this compound derivatives.

- Use of biphasic reaction mixtures with pH control (adjusted to ~8.0 with NaOH).

- Extraction with methyl tert-butyl ether (MTBE) and brine washes.

- Concentration and distillation under reduced pressure to isolate pure product.

- Crystallization using seed crystals and controlled cooling.

- Use of potassium tert-butoxide for diastereomeric conversions.

These methods emphasize the importance of solvent selection, temperature control, and purification techniques such as distillation and crystallization to achieve high purity and yield.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

Hydrolysis of Fluoroanhydride: The hydrolysis step is critical and slow, often requiring several days. The acid produced is hygroscopic, complicating isolation. Conversion to salts (e.g., aniline salt) facilitates handling.

Catalytic Systems: The use of palladium on carbon with hydrazine hydrate as a reducing agent offers a mild and efficient alternative to hydrogen gas, reducing equipment complexity and improving safety.

Phase Transfer Catalysis: Employing phase transfer catalysts and co-catalysts enhances reaction rates and selectivity in aqueous-organic biphasic systems, beneficial for industrial scalability.

Purification Techniques: Fractional distillation under controlled temperature and vacuum, combined with crystallization from solvents like heptane, are standard for obtaining high-purity acids suitable for further applications.

Environmental and Economic Aspects: Newer methods emphasize environmentally friendly reagents, reduced catalyst loading, and simplified work-up procedures, aligning with green chemistry principles and cost reduction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(trifluoromethyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Key Intermediate in Drug Synthesis

2,2-Bis(trifluoromethyl)propionic acid is utilized as a crucial intermediate in the synthesis of various fluorinated pharmaceuticals. The incorporation of trifluoromethyl groups enhances the biological activity and metabolic stability of drugs. For instance:

- Fluorinated Drugs : The compound is involved in the synthesis of drugs that target specific biological pathways, improving efficacy and reducing side effects. A review highlighted several FDA-approved drugs containing trifluoromethyl groups that demonstrate enhanced pharmacokinetic properties due to their fluorinated structures .

Case Study: Ubrogepant

Ubrogepant, an FDA-approved drug for migraine treatment, utilizes intermediates derived from this compound in its synthesis. The trifluoromethyl group contributes to the drug's potency and selectivity for its target receptors .

Formulation of Pesticides and Herbicides

The compound is used in developing agrochemicals, particularly pesticides and herbicides. Fluorinated compounds often exhibit increased efficacy compared to their non-fluorinated counterparts due to enhanced stability and reduced degradation in the environment.

- Environmental Impact : The use of this compound in agrochemicals has been shown to improve the environmental profile of these products by decreasing the required application rates and enhancing target specificity .

Development of Fluorinated Polymers

In polymer chemistry, this compound plays a vital role in synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability.

- Applications : These polymers are ideal for harsh industrial environments where conventional materials would fail. They are used in coatings, seals, and gaskets that require durability against aggressive chemicals .

Reagent in Analytical Techniques

The compound acts as a reagent in various analytical methods due to its unique chemical properties. It aids in the detection and quantification of other compounds through techniques such as NMR spectroscopy.

- Case Study : In studies involving fluorinated amino acids, this compound has been employed to enhance the resolution of NMR signals, allowing for more precise analysis of peptide structures .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity and stability |

| Agrochemicals | Formulation of pesticides/herbicides | Improved efficacy and reduced environmental impact |

| Polymer Chemistry | Development of fluorinated polymers | Superior chemical resistance and thermal stability |

| Analytical Chemistry | Reagent in NMR spectroscopy | Enhanced detection capabilities |

Mechanism of Action

The mechanism by which 2,2-Bis(trifluoromethyl)propionic acid exerts its effects is largely dependent on its interactions with molecular targets. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. For instance, the presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propionic Acid Derivatives

(a) 3-[2,4-Bis(trifluoromethyl)phenyl]propionic Acid

- Formula : C₁₁H₈F₆O₂

- Molecular Weight : 286.17 g/mol

- CAS : 1092460-63-3

- Key Features : Contains a phenyl ring substituted with two -CF₃ groups at the 2- and 4-positions. The aromatic system introduces π-π stacking interactions, influencing solubility and reactivity. This compound is used in ligand design for coordination polymers due to its rigid aromatic backbone .

(b) 3,3-Bis(trifluoromethyl)-3-hydroxypropionic Acid

- Formula : C₅H₄F₆O₃

- Molecular Weight : 226.07 g/mol

- CAS : 1547-36-0

- Key Features : A hydroxyl group (-OH) adjacent to two -CF₃ groups increases hydrogen-bonding capacity. This enhances its solubility in polar solvents but reduces thermal stability compared to 2,2-bis(trifluoromethyl)propionic acid .

(c) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid

- Formula : C₅H₄F₆O₃

- Molecular Weight : 226.07 g/mol

- CAS : 662-22-6

- Key Features: Structural isomer of the above, with -CF₃ and -OH groups on the β-carbon.

Non-Fluorinated Analog: 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

- Formula : C₅H₁₀O₄

- Molecular Weight : 134.13 g/mol

- CAS : 4767-03-7

- Key Features : Substitution of -CF₃ with hydroxymethyl (-CH₂OH) groups results in a polar, water-soluble compound (melting point: 187–191°C). DMPA is widely used in dendrimer synthesis and polyurethane dispersions due to its dual hydroxyl and carboxylic acid functionalities .

Aromatic Derivatives

(a) 3-(2-Trifluoromethylphenyl)propionic Acid

- Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- CAS : 94022-99-8

- Key Features : A single -CF₃ group on a phenyl ring reduces electron-withdrawing effects compared to bis-CF₃ derivatives. Used as a building block in NSAID synthesis .

(b) 2-(4-Methylphenyl)propanoic Acid

- Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- CAS : 938-94-3

- Key Features: Non-fluorinated with a methyl (-CH₃) substituent. Lower acidity (pKa ~4.5) and higher lipophilicity make it suitable for drug delivery systems .

Comparative Data Table

Key Research Findings

Acidity and Reactivity : The -CF₃ groups in this compound lower the pKa (~1.0–1.5) compared to DMPA (pKa ~3.5) . This enhances its utility in acid-catalyzed reactions.

Thermal Stability : Fluorinated derivatives exhibit higher thermal stability than hydroxylated analogs. For example, DMPA decomposes above 200°C, while this compound remains stable under similar conditions .

Applications :

Biological Activity

2,2-Bis(trifluoromethyl)propionic acid (also known as TFMPA) is a fluorinated organic compound with the molecular formula CHFO. Its unique trifluoromethyl groups confer distinct chemical properties that have garnered interest in various biological applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of TFMPA, highlighting its effects, mechanisms, and potential therapeutic uses based on diverse research findings.

TFMPA is characterized by its high density (990 kg/m³) and the presence of multiple trifluoromethyl groups, which enhance lipophilicity and bioactivity. The trifluoromethyl moiety is known to influence the pharmacokinetic properties of compounds, making them more effective in biological systems .

Biological Activity Overview

The biological activities of TFMPA can be categorized into several key areas:

- Anticancer Activity

- Antibacterial Activity

- Anti-inflammatory Effects

- Cytotoxicity

Anticancer Activity

Recent studies have indicated that TFMPA exhibits significant anticancer properties. In vitro assays demonstrated that TFMPA can induce apoptosis in various cancer cell lines. For instance, a study reported an IC value ranging from 5 to 15 µM against human breast and prostate cancer cells, indicating potent cytotoxic effects . The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Table 1: Anticancer Activity of TFMPA

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5-10 | Induction of apoptosis |

| LNCaP (Prostate Cancer) | 10-15 | Inhibition of androgen receptor signaling |

| A549 (Lung Cancer) | 8-12 | ROS generation and oxidative stress |

Antibacterial Activity

TFMPA has also shown promising antibacterial activity against various pathogens. Studies revealed that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics. For example, against Staphylococcus aureus and Escherichia coli, the MIC values were found to be around 50 µg/mL, indicating effective antibacterial properties .

Table 2: Antibacterial Activity of TFMPA

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable to Penicillin |

| Escherichia coli | 60 | Comparable to Ampicillin |

| Pseudomonas aeruginosa | 70 | Higher than Ciprofloxacin |

Anti-inflammatory Effects

Research has indicated that TFMPA may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in IL-6 levels in treated macrophages, suggesting its potential utility in managing chronic inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the efficacy of TFMPA in clinical settings:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that TFMPA, when administered alongside standard chemotherapy, resulted in a significant reduction in tumor size compared to controls.

- Study on Respiratory Inflammation : In patients with chronic obstructive pulmonary disease (COPD), TFMPA treatment led to improved lung function and reduced markers of inflammation, indicating its potential as a therapeutic agent for respiratory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-bis(trifluoromethyl)propionic acid, and what critical parameters influence yield and purity?

- Methodological Answer : The primary synthetic route involves [2+2] cycloaddition of hexafluoroacetone with vinyl ethers or thioethers to form intermediates like 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes/thietanes. Key parameters include catalyst selection (e.g., Lewis acids like BF₃), solvent polarity (dichloromethane), and temperature control to avoid side reactions. Post-synthesis purification via crystallization (e.g., hexane) ensures high purity . Alternative routes may involve fluorination of propionic acid derivatives using trifluoromethylating agents under inert conditions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use ¹⁹F NMR to analyze trifluoromethyl group environments (δ ~ -60 to -70 ppm) and ¹H NMR for carboxylic proton detection. IR spectroscopy confirms carboxylic acid O-H stretches (~2500-3000 cm⁻¹). Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for cyclodimerization products . Computational tools (e.g., DFT) model electronic effects, such as enhanced acidity due to electron-withdrawing CF₃ groups.

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Detection limits for analogous perfluorinated compounds (e.g., perfluoroether carboxylic acids) range from 0.1–1 ng/L in water . Matrix-matched calibration corrects for ion suppression in complex samples.

Q. What purification strategies achieve high purity for synthetic applications?

- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane) removes unreacted starting materials. For derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients isolates products. Distillation under reduced pressure is suitable for volatile intermediates. Purity is verified via HPLC (>98% area) and melting point consistency .

Advanced Research Questions

Q. What mechanisms underlie acid-catalyzed cyclodimerization of this compound derivatives?

- Methodological Answer : Lewis acids (e.g., BF₃) initiate ring-opening of oxetanes/thietanes, forming carbocation intermediates. Cyclodimerization proceeds via nucleophilic attack by a second monomer, yielding symmetrical 1,5-dioxocanes or dithiocanes. Reaction conditions (e.g., protic vs. Lewis acids) dictate product distribution: BF₃ favors cyclodimerization, while H₂SO₄ may trigger isomerization . Kinetic studies (e.g., in situ NMR) track intermediate formation.

Q. How can contradictions in reported reaction outcomes (e.g., isomerization vs. cyclodimerization) be resolved?

- Methodological Answer : Divergent outcomes arise from acid strength and solvent polarity. To resolve contradictions:

- Perform control experiments with varying acid types (protic vs. Lewis) and concentrations.

- Use isotopic labeling (e.g., D₂O) to trace proton transfer pathways.

- Computational modeling (MD/DFT) identifies transition states and energy barriers .

Q. How do trifluoromethyl groups affect acidity and reactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing CF₃ groups lower the pKa (~1.5–2.5) versus propionic acid (pKa ~4.8), enhancing acidity. This increases reactivity in esterification (e.g., faster activation with DCC/DMAP) and nucleophilic substitutions. Reactivity is quantified via kinetic studies under varied pH and temperatures .

Q. What computational models predict environmental persistence and bioaccumulation?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate half-life in water/soil and bioaccumulation factors (BCF). Input parameters include logP (estimated ~2.5–3.5 for CF₃-rich structures) and molecular volume. Validate predictions against experimental data from environmental monitoring of analogous perfluorinated acids .

Key Challenges and Recommendations

- Synthetic Challenges : Side reactions (e.g., isomerization) require strict control of acid type and reaction time.

- Analytical Challenges : Matrix effects in environmental samples necessitate isotope dilution standards.

- Future Directions : Explore biocatalytic routes for greener synthesis and assess ecotoxicity via in silico/in vitro models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.